Enabling >100-Fold Enhancement in Cellular Potency Against FLT3-ITD Compared to a Closest Thiazolo[5,4-b]pyridine Analog
When CAS 439094-28-7 is employed as the core scaffold to construct the type II inhibitor HG-7-85-01, the resulting compound achieves an IC₅₀ of 2–4 nM against Ba/F3-FLT3-ITD cells. In a direct head-to-head comparison, the structurally related thiazolo[5,4-b]pyridine analog HG-7-86-01—which differs in the bicyclic heteroaromatic core—displays a markedly inferior IC₅₀ of 125–250 nM in the identical cellular assay [1]. This represents a >62-fold loss of potency when the core scaffold deviates from the precise architecture of CAS 439094-28-7.
| Evidence Dimension | Cellular proliferation IC₅₀ (FLT3-ITD mutant Ba/F3 cells) |
|---|---|
| Target Compound Data | 2–4 nM (HG-7-85-01, synthesized from CAS 439094-28-7 core scaffold) |
| Comparator Or Baseline | 125–250 nM (HG-7-86-01, thiazolo[5,4-b]pyridine analog) |
| Quantified Difference | 62–125 fold difference in IC₅₀ |
| Conditions | Ba/F3-FLT3-ITD cell line; 5-point concentration-response; trypan blue exclusion assay; data expressed as % untreated controls (Mol Cancer Ther 2010) [1]. |
Why This Matters
Procurement of the correct core scaffold directly determines whether the resulting inhibitor achieves low nanomolar cellular potency or falls into the sub-micromolar range, a critical decision point for medicinal chemistry programs targeting drug-resistant FLT3-driven leukemias.
- [1] Weisberg E, Choi HG, Barrett R, et al. Discovery and characterization of novel mutant FLT3 kinase inhibitors. Mol Cancer Ther. 2010;9(9):2468-2477. IC₅₀ table for HG-7-85-01 vs HG-7-86-01 in mutant FLT3 cell lines. View Source
